2-Amino-4-chloro-3-fluorophenol;hydrochloride
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Overview
Description
2-Amino-4-chloro-3-fluorophenol;hydrochloride is a chemical compound with the molecular formula C6H5ClFNO·HCl. It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-3-fluorophenol have been used in the preparation of selective pi3kβ inhibitors for the treatment of phosphatase and tensin homologue (pten) deficient cancers . Therefore, it’s possible that 2-Amino-4-chloro-3-fluorophenol hydrochloride may also target similar pathways.
Mode of Action
The amine and hydroxy groups in similar compounds like 2-amino-4-fluorophenol can coordinate to a metal centre to form 5-membered ring complexes . This coordination could potentially influence the compound’s interaction with its targets.
Result of Action
A heteroleptic tin (iv) complex with a similar compound, 2-amino-4-fluorophenol, has shown in vitro cytotoxicity towards human cancer cells . This suggests potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-fluorophenol;hydrochloride typically involves the introduction of amino, chloro, and fluoro groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by chlorination and amination under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-fluorophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
Scientific Research Applications
2-Amino-4-chloro-3-fluorophenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorophenol: Similar structure but lacks the fluorine atom.
2-Amino-4-fluorophenol: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorophenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-chloro-3-fluorophenol;hydrochloride is unique due to the combination of amino, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-amino-4-chloro-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMAMQNMLFGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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